2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a 4-methylphenyl group and a phenyl group. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methylacetophenone with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Condensation: 4-methylacetophenone reacts with phenylhydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of pain and inflammation.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic properties.
Metamizole: A pyrazolone compound used as an analgesic and antipyretic.
Antipyrine: A pyrazolone derivative with analgesic and antipyretic effects.
Uniqueness
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-methylphenyl group and a phenyl group on the pyrazolone ring differentiates it from other pyrazolone derivatives and contributes to its unique properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-16(19)11-15(17-18)13-5-3-2-4-6-13/h2-11,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZOCYOMMGZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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